molecular formula C24H23N3O5S2 B2967719 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 921797-54-8

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2967719
CAS No.: 921797-54-8
M. Wt: 497.58
InChI Key: ZAIOFSNXSACDFV-UHFFFAOYSA-N
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Description

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound provided for research and development purposes in the life sciences. This complex molecule features a benzofuran core substituted with an ethoxy group, linked to a benzamide moiety via a thiazole bridge, and includes a pyrrolidine sulfonamide functional group. The structural architecture of this compound, particularly the presence of the thiazole and benzamide groups, suggests potential as a valuable pharmacological tool, as similar N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This compound is intended for investigational use in biochemical and pharmacological research. Its primary research value lies in the exploration of ion channel function and cellular signaling pathways. Researchers may utilize it in in vitro studies to probe the physiology and pharmacology of ligand-gated ion channels. The mechanism of action for related compounds is characterized as negative allosteric modulation, exerting state-dependent inhibition on channel activity . It is supplied as a solid and must be handled by trained professionals in a laboratory setting. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-2-31-20-7-5-6-17-14-21(32-22(17)20)19-15-33-24(25-19)26-23(28)16-8-10-18(11-9-16)34(29,30)27-12-3-4-13-27/h5-11,14-15H,2-4,12-13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIOFSNXSACDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing relevant data, case studies, and research findings.

Structural Overview

The compound features a thiazole ring , a benzofuran moiety , and a pyrrolidinyl sulfonyl group attached to a benzamide structure. The molecular formula is C28H30N2O3SC_{28}H_{30}N_{2}O_{3}S, with a molecular weight of approximately 482.62 g/mol. The unique structural arrangement contributes to its diverse biological properties, particularly in anticancer and antimicrobial activities.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the efficacy of thiazole derivatives in targeting hypoxic tumor environments, promoting apoptosis in cancer cells through mechanisms involving caspase activation and DNA damage .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung Adenocarcinoma)12.5Apoptosis via caspase activation
Similar Thiazole DerivativeWM115 (Malignant Melanoma)15.0DNA damage and hypoxia targeting

2. Antimicrobial Activity

The presence of the benzofuran moiety suggests potential antimicrobial properties. Compounds with similar structures have shown activity against various bacterial strains, indicating that this compound may also contribute to this pharmacological profile.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The synthesis of this compound typically involves multi-step organic reactions, requiring precise control over reaction conditions to optimize yield and purity. Techniques such as thin-layer chromatography are employed to monitor progress.

The compound's mechanism of action likely involves interaction with specific molecular targets within cancer cells, leading to altered signaling pathways that promote cell death. The thiazole and sulfonamide functionalities are critical for these interactions, enhancing the compound's ability to penetrate cellular membranes and exert its effects.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Thiazole Derivatives : This research demonstrated that thiazole-containing compounds could selectively induce apoptosis in hypoxic tumor cells, suggesting their potential as anticancer agents .
  • Antimicrobial Evaluation : Another study investigated the antimicrobial properties of benzofuran derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may share similar properties.

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidine sulfonyl (5-membered ring) may confer greater rigidity compared to piperidine sulfonyl (6-membered) in 2D216, affecting target binding .
  • Chlorine atoms in 4d () likely increase metabolic stability but may reduce solubility compared to the ethoxy group in the target compound .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Spectral Data (Key Peaks)
Target Compound Not reported Not reported Insufficient data; expected IR: C=O (~1660 cm⁻¹), S=O (~1250 cm⁻¹) based on analogs .
4i () 177.2 85 1H-NMR: δ 2.5–3.5 (piperazine protons); HRMS: m/z 487.2345 .
4d () 162.5 78 1H-NMR: δ 7.8–8.2 (pyridine protons); HRMS: m/z 503.1234 .
2D216 () Not reported Not reported IR: νS=O ~1247 cm⁻¹; MS: m/z 442.1 (M++1) .

Key Observations :

  • Higher melting points in analogs like 4i (177.2°C) correlate with crystalline morphologies (e.g., white/yellow powders) due to polar substituents .
  • The absence of C=O IR bands in triazole derivatives () contrasts with benzamide-containing compounds, confirming structural differences .

Mechanistic Insights :

  • Sulfonamide groups in the target compound and 2D216 may act as hydrogen bond acceptors, critical for target engagement .
  • Ethoxybenzofuran in the target compound could improve membrane permeability compared to halogenated analogs like 4d .

Q & A

Q. Table 1. Key Reaction Conditions for Intermediate Synthesis

StepReactantsSolventTemp (°C)Time (h)Yield (%)Ref
Benzofuran ethoxylation7-Hydroxybenzofuran, ethyl bromideEthanol802472
Thiazole cyclizationThiourea derivative, α-bromoketoneDMF120665
SulfonylationPyrrolidine sulfonyl chloride, baseDCMRT1285

Q. Table 2. Spectroscopic Benchmarks for Structural Validation

TechniqueKey SignalsExpected RangeRef
1H NMREthoxy CH3δ 1.3–1.5 ppm
IRS=O stretch1150–1300 cm⁻¹
HRMS[M+H]+Calculated ± 2 ppm

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